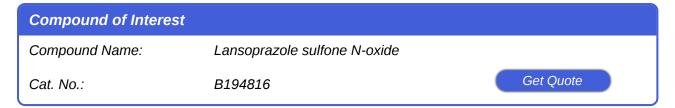


Comparative Analysis of Lansoprazole Sulfone N-oxide and Lansoprazole Sulfone

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A comprehensive guide for researchers and drug development professionals on the analytical methodologies for two key related substances of Lansoprazole.

This guide provides a detailed comparison of **Lansoprazole sulfone N-oxide** and Lansoprazole sulfone, two significant impurities and metabolites of the proton pump inhibitor, Lansoprazole. Understanding the analytical behavior of these compounds is critical for quality control, stability testing, and impurity profiling in pharmaceutical development. This document outlines their chemical properties, comparative analytical data, and detailed experimental protocols.

Chemical Properties

Lansoprazole sulfone and Lansoprazole sulfone N-oxide are structurally related to the active pharmaceutical ingredient (API) Lansoprazole. Lansoprazole sulfone is a primary metabolite and a known impurity (designated as Lansoprazole Related Compound A by the USP), while Lansoprazole sulfone N-oxide is an over-oxidized by-product that can also be present as an impurity.[1][2][3]



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Lansoprazole sulfone	C16H14F3N3O3S	385.36	131926-99-3
Lansoprazole sulfone N-oxide	C16H14F3N3O4S	401.36	953787-54-7

Analytical Performance Data

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Lansoprazole and its related compounds. The following table summarizes key analytical parameters for Lansoprazole sulfone and **Lansoprazole** sulfone N-oxide derived from various validated HPLC methods. These methods typically employ a reversed-phase C18 or C8 column with UV detection.



Parameter	Lansoprazole sulfone	Lansoprazole sulfone N-oxide	Method Details
Retention Time (min)	~5.4 - 1.1 (relative to Lansoprazole)	~4.4 - 0.8 (relative to Lansoprazole)	Gradient elution on a C18 column (50 x 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and buffer. [4][5] The relative retention time for Lansoprazole sulfone (as Lansoprazole Related Compound A) is approximately 1.1, and for Lansoprazole N-oxide, it is about 0.8, according to USP methods.[2] A rapid resolution method also showed distinct retention times for these compounds in under 3 minutes.[6]
Limit of Detection (LOD)	0.01 μg/mL	Not explicitly stated, but detectable at impurity levels	Determined at a signal-to-noise ratio of 3.[6] A method for Lansoprazole intermediate and its impurities reported a detection limit of 0.01%.[7]
Limit of Quantification (LOQ)	0.03 μg/mL	Not explicitly stated, but quantifiable at impurity levels	Determined at a signal-to-noise ratio of 10.[6] A method for a Lansoprazole intermediate reported



_			a quantitation limit of 0.005%.[7]
Mass-to-charge ratio (m/z) [M+H]+	386.0785	402.0734	High-resolution mass spectrometry (HRMS) data provides accurate mass for identification.[4][5]

Experimental Protocols

A validated stability-indicating HPLC method is crucial for the accurate determination of Lansoprazole and its related substances. Below is a representative experimental protocol for the analysis of Lansoprazole sulfone and **Lansoprazole sulfone N-oxide**.

Objective: To separate and quantify Lansoprazole, Lansoprazole sulfone, and **Lansoprazole** sulfone N-oxide in a drug substance or product.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Data acquisition and processing software.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.
- Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer or triethylamine buffer)
 and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a
 mixture of acetonitrile and 1% triethylamine, with the pH adjusted to 6.6.[6]
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 285 nm.[8]
- Injection Volume: 10 μL.



Column Temperature: Ambient or controlled at 25°C.[6]

Preparation of Solutions:

- Standard Solution: Prepare a standard solution containing known concentrations of Lansoprazole, Lansoprazole sulfone, and Lansoprazole sulfone N-oxide in a suitable diluent (e.g., a mixture of 0.1 N sodium hydroxide and methanol).
- Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration. Filter the solution through a 0.45 μm membrane filter before injection.[8]

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention times and response factors for each compound.
- Inject the sample solution.
- Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of Lansoprazole and its related compounds.





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Caption: Workflow for HPLC analysis of Lansoprazole impurities.

This guide provides a foundational understanding for the analysis of **Lansoprazole sulfone N-oxide** and Lansoprazole sulfone. For specific applications, method validation in accordance with ICH guidelines is essential to ensure accuracy, precision, and reliability.

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